molecular formula C14H19ClOSi B14871877 [3-(3-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane

[3-(3-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane

Cat. No.: B14871877
M. Wt: 266.84 g/mol
InChI Key: ODTNUHLZKFJQEN-UHFFFAOYSA-N
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Description

[3-(3-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: is an organosilicon compound characterized by the presence of a chloro-phenyl group, a dimethyl-prop-2-ynyloxy group, and a trimethyl-silane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 3-chloro-phenyl acetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

3-chloro-phenyl acetylene+trimethylsilyl chlorideK2CO3This compound\text{3-chloro-phenyl acetylene} + \text{trimethylsilyl chloride} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} 3-chloro-phenyl acetylene+trimethylsilyl chlorideK2​CO3​​this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

    Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids under appropriate conditions.

    Reduction Reactions: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate in aqueous medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Major Products:

    Substitution: Substituted phenyl derivatives.

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology:

    Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic applications.

Medicine:

    Drug Development: Potential use in the synthesis of pharmacologically active compounds.

Industry:

    Materials Science: Employed in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of [3-(3-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its interaction with various molecular targets depending on the specific application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating catalytic cycles. In bioconjugation, it forms stable covalent bonds with biomolecules, enabling their modification and functionalization.

Comparison with Similar Compounds

  • [3-(4-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
  • [3-(3-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-dimethyl-silane

Comparison:

  • Structural Differences: The position of the chloro group on the phenyl ring or the number of methyl groups on the silicon atom can influence the reactivity and properties of the compound.
  • Unique Properties: [3-(3-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is unique due to its specific substitution pattern, which can affect its electronic and steric properties, making it suitable for specific applications in catalysis and materials science.

Properties

Molecular Formula

C14H19ClOSi

Molecular Weight

266.84 g/mol

IUPAC Name

[4-(3-chlorophenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane

InChI

InChI=1S/C14H19ClOSi/c1-14(2,16-17(3,4)5)10-9-12-7-6-8-13(15)11-12/h6-8,11H,1-5H3

InChI Key

ODTNUHLZKFJQEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC(=CC=C1)Cl)O[Si](C)(C)C

Origin of Product

United States

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